molecular formula C17H23NO4 B131327 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid CAS No. 149353-75-3

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Cat. No.: B131327
CAS No.: 149353-75-3
M. Wt: 305.4 g/mol
InChI Key: YCNVQGGUCDVTIZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

As a semi-flexible linker in PROTAC development, it plays a crucial role in the formation of ternary complexes between the target protein, the E3 ligase, and the PROTAC molecule . The interactions between these entities are essential for the targeted degradation of specific proteins .

Cellular Effects

The cellular effects of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid are primarily related to its role in PROTACs. By facilitating the formation of ternary complexes, it enables the targeted degradation of specific proteins within the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, depending on the specific target protein being degraded .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTAC molecules . It helps to orient the PROTAC molecule in such a way that it can simultaneously bind to the target protein and an E3 ligase . This facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTAC molecules, its effects would be expected to vary over time depending on the stability of the PROTAC, the rate of target protein degradation, and the turnover of the target protein .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been reported in the literature. The dosage effects would likely depend on the specific PROTAC in which it is incorporated, the target protein, and the specific animal model used .

Metabolic Pathways

As a component of PROTAC molecules, it could potentially be involved in pathways related to protein degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be expected to depend on the specific PROTAC in which it is incorporated .

Subcellular Localization

The subcellular localization of this compound would be expected to depend on the specific PROTAC in which it is incorporated and the target protein . For example, if the target protein is located in the nucleus, the PROTAC and thus the this compound would also be expected to localize to the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.

    Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a coupling reaction, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: EDCI and HOBt are frequently used for coupling reactions involving the carboxylic acid group.

Major Products

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Amides and Esters: Coupling reactions with amines or alcohols produce amides or esters, respectively.

Scientific Research Applications

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation . Its applications include:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Employed in the study of protein-protein interactions and protein degradation pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNVQGGUCDVTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626156
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149353-75-3
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149353-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of tert-butyl-4-[4-(methoxycarbonyl)phenyl]-1-piperidinecarboxylate (3.95 g) in a mixture of methanol (80 ml), THF (40 ml) and 4N sodium hydroxide (30 ml) was stirred at 80° C. for 2 hours. The reaction mixture was concentrated in vacuo. To a residue was added water (100 ml) and adjusted to pH 3 with 1N hydrochloric acid. The solution was extracted twice with a mixture of ethyl acetate (100 ml) and THF (50 ml). The extracts was dried over magnesium sulfate and evaporated in vacuo to give 4-[1-(tert-butoxycarbonyl)-4-piperidyl]benzoic acid (3.64 g).
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

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